3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one
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Overview
Description
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of fluorine atoms at specific positions on the aromatic ring and the piperidine ring, as well as a nitro group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-fluoroaniline to produce 2-fluoro-4-nitroaniline. This intermediate is then subjected to a series of reactions, including halogenation and cyclization, to introduce the piperidinone ring and the difluoro substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,3-Difluoro-1-(2-fluoro-4-aminophenyl)piperidin-4-one .
Scientific Research Applications
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets. The presence of fluorine atoms and the nitro group can influence its binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
- 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
- 3,4-Difluoronitrobenzene
Uniqueness
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and a nitro group on the aromatic ring, along with the piperidinone structure, makes it a valuable compound for various applications .
Properties
CAS No. |
648921-22-6 |
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Molecular Formula |
C11H9F3N2O3 |
Molecular Weight |
274.20 g/mol |
IUPAC Name |
3,3-difluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H9F3N2O3/c12-8-5-7(16(18)19)1-2-9(8)15-4-3-10(17)11(13,14)6-15/h1-2,5H,3-4,6H2 |
InChI Key |
HKIYPZSQCPDDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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